7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrazine core substituted with an amino group at the 7th position and a carboxylic acid group at the 6th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylthieno[2,3-b]pyrazine with an amino group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques and catalysts to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylate: The ester form of the compound.
Uniqueness
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H7N3O2S |
---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-3-2-10-5-4(9)6(8(12)13)14-7(5)11-3/h2H,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
ADSZISOUOKOIME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C(SC2=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.